Leelamine hydrochloride Leelamine hydrochloride Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [ Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources.
Brand Name: Vulcanchem
CAS No.: 16496-99-4
VCID: VC0134503
InChI: InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1
SMILES: CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl
Molecular Formula: C20H32ClN
Molecular Weight: 321.9 g/mol

Leelamine hydrochloride

CAS No.: 16496-99-4

Reference Standards

VCID: VC0134503

Molecular Formula: C20H32ClN

Molecular Weight: 321.9 g/mol

Leelamine hydrochloride - 16496-99-4

CAS No. 16496-99-4
Product Name Leelamine hydrochloride
Molecular Formula C20H32ClN
Molecular Weight 321.9 g/mol
IUPAC Name [(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1
Standard InChIKey CVPQLGCAWUAYPF-WFBUOHSLSA-N
Isomeric SMILES CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl
SMILES CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl
Canonical SMILES CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl
Appearance Assay:≥98%A crystalline solid
Description Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [ Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources.
Synonyms (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl_x000B_-1-phenanthrenemethanamine) Hydrochloride; 13-Isopropyl-podocarpa-8,11,13-trien-15-amine Hydrochloride;_x000B_(+)-Dehydroabietylamine Hydrochloride; NSC 2955 Hydrochloride; Leelamin
PubChem Compound 16759156
Last Modified Nov 11 2021
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